molecular formula C7H11NO B6237035 5-(prop-2-en-1-yl)pyrrolidin-2-one CAS No. 82259-09-4

5-(prop-2-en-1-yl)pyrrolidin-2-one

Cat. No.: B6237035
CAS No.: 82259-09-4
M. Wt: 125.2
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Description

5-(Prop-2-en-1-yl)pyrrolidin-2-one, also known as 5-allylpyrrolidin-2-one, is a chemical compound featuring a pyrrolidin-2-one core substituted with an allyl group. With the molecular formula C7H11NO and an average mass of 125.17 Da, this structure serves as a valuable scaffold in medicinal chemistry research . The pyrrolidinone ring is a privileged structure in drug discovery, found in a wide range of bioactive molecules and FDA-approved drugs . Recent research highlights the significant potential of compounds based on the pyrrolidin-2-one scaffold in the development of new therapeutic agents. Specifically, hybrid molecules incorporating this core structure have demonstrated promising broad-spectrum anticonvulsant activity in preclinical studies. These compounds are effective in models of generalized tonic-clonic, absence, and therapy-resistant limbic seizures, suggesting potential for treating pharmacoresistant epilepsy . Furthermore, novel chalcone derivatives containing a pyrrolidine moiety have been synthesized and evaluated for their biological activity, showing potent dual inhibitory effects against α-amylase and α-glucosidase for diabetes research, as well as cytotoxic activity against non-small lung cancer (A549) cell lines . The spiro-fused pyrrolidin-2-one derivatives are also of high research interest, exhibiting a range of pharmacological activities including antibiotic, anticonvulsant, antibacterial, antiviral, anti-inflammatory, anticancer, and antitubercular actions . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

82259-09-4

Molecular Formula

C7H11NO

Molecular Weight

125.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Prop 2 En 1 Yl Pyrrolidin 2 One and Analogues

Retrosynthetic Analysis of the 5-(prop-2-en-1-yl)pyrrolidin-2-one Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. ias.ac.in This process of working backward from the final product helps to devise a logical synthetic plan. ias.ac.inamazonaws.com For the this compound core, two primary disconnections are considered:

C-N Bond Disconnection: Cleavage of the amide bond within the lactam ring is a standard retrosynthetic step. This disconnection transforms the cyclic amide into an open-chain precursor, γ-amino-hept-6-enoic acid. This linear molecule is a direct precursor for a lactamization reaction.

C5-Allyl Bond Disconnection: An alternative disconnection involves breaking the carbon-carbon bond between the pyrrolidinone ring at position 5 and the allyl group. This leads to a synthon of a 5-pyrrolidinone cation (an N-acyliminium ion intermediate) and an allyl nucleophile, such as allylmagnesium bromide or allylsilane. This approach suggests a synthesis based on the alkylation or addition to a pyroglutamic acid derivative.

These retrosynthetic pathways form the basis for the primary classical and stereoselective strategies used to assemble the target molecule.

Classical Approaches to Pyrrolidin-2-one Ring Formation with Alkene Incorporation

Traditional methods for constructing the pyrrolidin-2-one ring are well-established, with several strategies allowing for the incorporation of an alkene side chain.

Lactamization Strategies

Lactamization, the intramolecular cyclization of an amino acid to form a cyclic amide (lactam), is a fundamental approach to synthesizing pyrrolidin-2-ones. chemrevlett.com Following the logic of the C-N bond disconnection, the synthesis starts with a linear precursor that already contains the necessary carbon skeleton and the allyl group.

The key precursor is a γ-amino acid, specifically 4-aminohept-6-enoic acid, or its corresponding ester. The cyclization is typically promoted by heat or by using coupling agents that activate the carboxylic acid. A straightforward, one-pot method for preparing cyclic amines from amino alcohols involves chlorination with thionyl chloride (SOCl₂), which facilitates the subsequent cyclization, avoiding the need for extensive protection-deprotection steps. organic-chemistry.org Another approach involves the Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines to yield γ-amino esters, which then undergo in-situ lactamization. nih.govmdpi.com

Cycloaddition Reactions in Pyrrolidin-2-one Synthesis

Cycloaddition reactions are powerful tools for forming cyclic compounds in a convergent manner. libretexts.org For the synthesis of the five-membered pyrrolidine (B122466) ring, [3+2] cycloadditions are particularly relevant. acs.orgnih.gov

In this context, an azomethine ylide (a three-atom component) reacts with a dipolarophile (a two-atom component), which is an alkene, to form the pyrrolidine ring. acs.org To synthesize the target molecule, the alkene component would need to be 1,4-pentadiene (B1346968) or a related species that can introduce the allyl group. The reaction of nonstabilized azomethine ylides, generated from the α-C-H functionalization of amines, with olefinic compounds provides a direct route to substituted pyrrolidines. nih.gov While thermal [2+2] cycloadditions of two alkenes are generally forbidden, photochemical [2+2] cycloadditions can be used to form four-membered rings and are sometimes applicable to enone-alkene systems. libretexts.orgwikipedia.org

Multi-Component Reactions for Constructing the Pyrrolidin-2-one Scaffold

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. organic-chemistry.orgrsc.org This strategy minimizes waste and labor by avoiding the isolation of intermediates. organic-chemistry.org

The construction of the pyrrolidin-2-one scaffold via MCRs can be achieved through various pathways. For instance, a one-pot reaction involving an aldehyde, an amine, and an ester derivative can be designed to yield pyrrolidine structures. nih.gov The key advantage is the rapid assembly of complex molecules from simple, readily available starting materials. organic-chemistry.org A three-component reaction involving cyclic amines, aryl aldehydes, and olefinic oxindoles has been shown to produce spirooxindole-pyrrolidines, demonstrating the utility of MCRs in building the pyrrolidine core. nih.gov

Stereoselective Synthesis of this compound Enantiomers

The C5 position of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Stereoselective synthesis refers to a reaction or reaction sequence that preferentially produces one stereoisomer over others. iupac.org Achieving high stereoselectivity is critical in many applications.

Chiral Auxiliary-Mediated Methodologies

A common and powerful strategy for controlling stereochemistry is the use of a chiral auxiliary. numberanalytics.com This involves temporarily attaching a chiral, enantiomerically pure molecule to the substrate. wikipedia.org The auxiliary's inherent chirality directs the approach of reagents, leading to the preferential formation of one diastereomer in a subsequent reaction. numberanalytics.com After the key bond-forming step, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Several types of chiral auxiliaries have been successfully employed in asymmetric synthesis, with principles that are applicable to the synthesis of the target molecule's enantiomers.

Chiral AuxiliaryType of Reaction ControlledTypical SelectivityReference
Evans' Oxazolidinones Alkylation, Aldol (B89426), Diels-AlderHigh diastereoselectivity wikipedia.org, researchgate.net
Camphorsultam Alkylation, Michael Addition, Claisen RearrangementHigh diastereoselectivity wikipedia.org
(S)-(-)-4-phenyloxazolidine CycloadditionsGood diastereoselectivity
N-tert-butanesulfinylimines [3+2] CycloadditionExcellent diastereoselectivity acs.org
8-phenylmenthol Diels-Alder, Ene ReactionsGood to excellent diastereoselectivity wikipedia.org

Evans' Oxazolidinones : Developed by David A. Evans, these auxiliaries are among the most reliable for controlling the stereochemistry of enolate reactions. researchgate.net An N-acyl oxazolidinone can be prepared, and its enolate can be alkylated with high diastereoselectivity. For the synthesis of this compound, a glycine-derived oxazolidinone could be allylated, followed by further modification and cyclization to yield the desired enantiomerically enriched product. researchgate.net

Camphorsultams : These auxiliaries, derived from camphor, are also highly effective in directing stereoselective transformations such as alkylations and Michael additions. wikipedia.org The rigid bicyclic structure provides excellent steric shielding, leading to high levels of asymmetric induction.

Chiral Sulfinylimines : The use of an N-tert-butanesulfinyl group as a chiral auxiliary on an imine allows for highly diastereoselective additions. In the context of a [3+2] cycloaddition, a chiral N-tert-butanesulfinylazadiene can react with an azomethine ylide to produce densely substituted pyrrolidines with excellent control of the absolute configuration. acs.org This method offers a direct route to enantiomerically pure pyrrolidine scaffolds.

Asymmetric Catalysis in the Construction of Pyrrolidin-2-one Derivatives

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidin-2-one derivatives, enabling the construction of chiral centers with high precision. rsc.org The development of novel chiral catalysts and catalytic systems has been a major focus, aiming to improve the efficiency, selectivity, and substrate scope of these transformations. nih.gov

Organocatalysis, in particular, has gained significant attention for the asymmetric synthesis of substituted chiral pyrrolidines. nih.gov Chiral pyrrolidine-based organocatalysts, often derived from proline or prolinol, have been extensively modified to optimize their catalytic activity. nih.govmdpi.com These modifications are designed to enhance the catalyst's ability to coordinate with the reacting partners and direct the approach of the electrophile to one of the two diastereotopic faces of the chiral enamine intermediate. nih.gov For instance, spiro-pyrrolidine organocatalysts have been successfully employed in asymmetric aza-Michael/Michael/aldol cascade reactions to construct complex hydrophenanthridine derivatives with high enantioselectivity. nih.gov Another novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalyst has demonstrated high efficiency in Michael addition reactions for the construction of all-carbon quaternary centers, achieving up to 99% enantiomeric excess (ee). rsc.org

Metal-catalyzed reactions also play a crucial role in the asymmetric synthesis of pyrrolidin-2-ones. Rhodium(II)-catalyzed C–H insertion reactions have been utilized for the direct difunctionalization of a pyrrolidine moiety, leading to C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org Furthermore, a combination of H/D exchange and azomethine ylide-involved 1,3-dipolar cycloaddition, catalyzed by Cu(I), has been developed for the synthesis of enantioenriched α-deuterated pyrrolidin-2-one derivatives. rsc.org This method is notable for its use of readily available substrates and a safe deuterium (B1214612) source. rsc.org

The table below summarizes some of the recent advancements in asymmetric catalysis for the synthesis of pyrrolidin-2-one derivatives.

Catalyst TypeReaction TypeKey FeaturesReference
Spiro-pyrrolidine OrganocatalystAsymmetric aza-Michael/Michael/aldol cascadeConstruction of two six-membered rings and three stereocenters in one step. nih.gov
Chiral Spiro-pyrrolidine Silyl Ether OrganocatalystMichael additionFormation of all-carbon quaternary centers with up to 99% ee. rsc.org
Rhodium(II) CatalystC–H insertionDirect difunctionalization of the pyrrolidine ring with high stereocontrol. acs.org
Cu(I) CatalystH/D exchange and 1,3-dipolar cycloadditionSynthesis of enantioenriched α-deuterated pyrrolidines. rsc.org

Diastereoselective and Enantioselective Approaches

The stereocontrolled synthesis of this compound and its analogues is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Both diastereoselective and enantioselective methods have been developed to address this challenge.

Diastereoselective approaches often rely on the use of chiral auxiliaries or substrates to control the formation of new stereocenters relative to existing ones. For example, the Ugi four-component reaction followed by a spontaneous cyclization has been used to synthesize pyrrolidin-2-ones. nih.gov However, this particular method resulted in poor diastereoselectivity. nih.gov In another approach, the asymmetric reduction of a diketone using (-)-diisopinocampheylchloroborane (Ipc2BCl) afforded a diol with excellent stereoselectivity, which was then converted to a 2,5-disubstituted pyrrolidine. acs.org

Enantioselective methods, on the other hand, employ chiral catalysts to induce chirality in the product. As discussed in the previous section, both organocatalysis and metal catalysis have proven to be effective in this regard. For instance, the use of chiral rhodium catalysts in C(sp³)–H amination reactions has enabled the synthesis of 2,5-disubstituted pyrrolidines with high enantioselectivity. acs.org Similarly, chiral spiro-pyrrolidine organocatalysts have been shown to be highly effective in various asymmetric transformations. nih.govrsc.org

A notable example of a diastereoselective synthesis involves the reaction of donor-acceptor cyclopropanes with primary amines, catalyzed by a Lewis acid, which leads to the formation of γ-amino esters that subsequently undergo lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones. mdpi.com This method offers a broad scope of applicability for various substituted anilines and benzylamines. mdpi.com

The following table presents a selection of diastereoselective and enantioselective methods for the synthesis of pyrrolidin-2-one derivatives.

MethodKey Reagents/CatalystStereocontrolProduct TypeReference
Ugi/Cyclization SequencePhenylglyoxal, cyclohexyl isocyanidePoor diastereoselectivityPyrrolidin-2-one nih.gov
Asymmetric Reduction/Cyclization(-)-Diisopinocampheylchloroborane (Ipc2BCl)Excellent stereoselectivity2,5-Disubstituted pyrrolidine acs.org
Lewis Acid-Catalyzed Cyclopropane OpeningDonor-acceptor cyclopropanes, primary aminesDiastereoselective1,5-Substituted pyrrolidin-2-ones mdpi.com
Rhodium-Catalyzed C-H AminationChiral rhodium catalystEnantioselective2,5-Disubstituted pyrrolidines acs.org
Organocatalyzed Cascade ReactionSpiro-pyrrolidine organocatalystEnantioselectiveHydrophenanthridine derivatives nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pyrrolidin-2-ones to develop more sustainable and environmentally friendly processes. scispace.comnih.gov This involves the use of safer solvents, the development of recyclable catalysts, and the design of atom-economical reactions that minimize waste. scispace.com

One of the key principles of green chemistry is the use of safer solvents or, ideally, the elimination of solvents altogether. skpharmteco.com Research has focused on developing solvent-free and aqueous medium reactions for the synthesis of pyrrolidin-2-ones.

Solvent-free, or "neat," reactions can lead to reduced waste, lower costs, and simplified purification procedures. nih.gov For example, the one-pot synthesis of certain quinolin-2(1H)-one derivatives has been achieved under solvent-free conditions, adhering to the principle that "the best solvent is no solvent". nih.gov While specific examples for this compound are not abundant, the general trend towards solvent-free synthesis is a promising avenue for future research in this area. researchgate.net

Reactions in aqueous media are also highly desirable from a green chemistry perspective. Water is a non-toxic, non-flammable, and inexpensive solvent. rsc.org Polyurethane dispersions, for instance, are synthesized in aqueous media to reduce the use of volatile organic compounds. ehu.es The synthesis of novel polycyclic pyrrolidine-fused spirooxindole compounds has been successfully achieved in an ethanol-water mixture under catalyst-free conditions at room temperature. rsc.org This method is noted for its eco-friendliness, high yields, and ease of purification without the need for column chromatography. rsc.org A photoinduced organocatalyzed three-component cyclization for the synthesis of pyrrolidin-2-ones has also been developed in a microchannel reactor, which can be considered a green and efficient method. rsc.org

The development of recyclable catalytic systems is another crucial aspect of green chemistry, as it reduces catalyst consumption and waste generation. Both homogeneous and heterogeneous catalysts are being designed for easy recovery and reuse.

While specific examples of recyclable catalysts for the synthesis of this compound are not detailed in the provided search results, the broader field of pyrrolidin-2-one synthesis offers insights into potential strategies. For instance, magnetic nanoparticles functionalized with a catalyst, such as Fe3O4@L-arginine, have been used as a reusable organocatalyst for the synthesis of polysubstituted 2-pyrrolidinones. researchgate.net The magnetic nature of the support allows for easy separation of the catalyst from the reaction mixture using an external magnet.

The general principles of catalyst recycling involve immobilizing the catalyst on a solid support (e.g., polymers, silica (B1680970), magnetic nanoparticles) or using a biphasic system where the catalyst resides in a separate phase that can be easily separated from the product phase. These approaches are being actively explored to make the synthesis of pyrrolidin-2-ones and other valuable chemical compounds more sustainable.

Chemical Reactivity and Transformations of 5 Prop 2 En 1 Yl Pyrrolidin 2 One

Reactions Involving the Pyrrolidin-2-one Lactam Ring

The pyrrolidin-2-one ring contains an amide functional group constrained within a five-membered ring, known as a lactam. This structural feature dictates its reactivity, particularly at the electrophilic carbonyl carbon and the nucleophilic nitrogen atom.

Nucleophilic Additions and Substitutions at the Carbonyl Group

The carbonyl group of the lactam is susceptible to attack by nucleophiles. These reactions typically require reductive conditions to proceed, as direct addition to the amide is less favorable than with ketones.

One of the fundamental transformations is the reduction of the carbonyl group. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce the lactam to the corresponding cyclic amine, pyrrolidine (B122466). However, milder reagents such as sodium borohydride (B1222165) (NaBH₄), often in the presence of additives, can achieve partial reduction to the corresponding 5-allylpyrrolidin-2-ol. For instance, the reduction of related pyrrolidine-2,4-diones has been successfully achieved using NaBH₄ in conjunction with metal chlorides like CeCl₃ (Luche reduction), which enhances the selectivity for the carbonyl group. researchgate.net This suggests a viable pathway for the selective reduction of the lactam carbonyl in 5-(prop-2-en-1-yl)pyrrolidin-2-one.

Organometallic reagents, such as Grignard reagents (RMgX), can also add to the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk In reactions with lactams, which are cyclic esters of amino acids, Grignard reagents often add twice. The initial addition leads to the formation of a tetrahedral intermediate which can collapse to open the ring, forming a ketone. A second equivalent of the Grignard reagent then adds to this newly formed ketone, ultimately yielding a di-substituted amino alcohol after acidic workup.

Table 1: Representative Nucleophilic Additions to the Lactam Carbonyl

ReactionNucleophile/ReagentTypical ConditionsProduct Type
Reduction Sodium Borohydride (NaBH₄) / Metal Halide (e.g., CeCl₃)Methanol, 0 °C to RT5-allylpyrrolidin-2-ol
Grignard Reaction Alkyl Magnesium Bromide (RMgBr)Diethyl ether or THF, followed by H₃O⁺ workupγ-Amino-alcohol with tertiary alcohol

N-Functionalization Strategies (e.g., N-Alkylation, N-Acylation)

The nitrogen atom of the lactam ring possesses a lone pair of electrons and an acidic proton, making it a key site for functionalization. Deprotonation of the N-H bond, typically with a strong base, generates a powerful nucleophile that can react with various electrophiles.

N-alkylation is a common and crucial modification, often serving as a preliminary step for more complex transformations like ring-closing metathesis. This reaction is typically achieved by treating the lactam with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., allyl bromide, benzyl (B1604629) bromide). researchgate.net This process allows for the introduction of a second alkenyl chain, setting the stage for cyclization reactions.

Similarly, N-acylation can be performed by reacting the deprotonated lactam with an acylating agent, such as an acid chloride or anhydride, to introduce an acyl group onto the nitrogen atom. This modification alters the electronic properties of the lactam and can be used to install various functional groups.

Table 2: N-Functionalization of this compound

Reaction TypeReagentsSolventGeneral Product
N-Alkylation 1. Sodium Hydride (NaH)2. Alkyl Halide (R-X)DMF or THF1-Alkyl-5-allylpyrrolidin-2-one
N-Acylation 1. Sodium Hydride (NaH)2. Acyl Chloride (RCOCl)THF1-Acyl-5-allylpyrrolidin-2-one

Ring-Opening and Ring-Expansion Rearrangements

The strained five-membered lactam ring can undergo cleavage under specific conditions. Acid- or base-catalyzed hydrolysis is a fundamental ring-opening reaction. For example, heating the lactam in the presence of a strong acid (e.g., HCl) or base (e.g., NaOH) will cleave the amide bond, yielding the corresponding γ-amino acid, 4-aminohept-6-enoic acid. The mechanism of acid-catalyzed hydrolysis for a related compound, N-vinylpyrrolidin-2-one, has been shown to proceed via proton transfer to the substrate as the rate-determining step. rsc.org

Under certain catalytic conditions, pyrrolidin-2-ones can also undergo ring-opening polymerization (ROP), where the cyclic monomer opens up to form a linear polymer chain. chemguide.co.uk This process is typically initiated by ionic species and is driven by the release of ring strain, although five-membered rings are less strained than three- or four-membered rings. beilstein-journals.org

Reactivity of the Prop-2-en-1-yl Olefinic Moiety

The allyl group provides a versatile handle for a variety of carbon-carbon bond-forming and functionalization reactions, primarily centered on the reactivity of its terminal double bond.

Olefin Metathesis Reactions (Ring-Closing, Cross-Metathesis)

Olefin metathesis, a Nobel Prize-winning reaction, has become a powerful tool in organic synthesis. For derivatives of this compound, both ring-closing metathesis (RCM) and cross-metathesis (CM) are highly valuable transformations.

Ring-closing metathesis is particularly significant. When the nitrogen atom of this compound is functionalized with another alkenyl group (e.g., another allyl group), the resulting diene can undergo an intramolecular RCM reaction. This process, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), leads to the formation of a new ring, yielding bicyclic structures such as indolizidinones. nih.gov This strategy is a cornerstone in the synthesis of various natural products and alkaloids. nih.govnih.gov

Cross-metathesis involves an intermolecular reaction between the allyl group and another olefin. organic-chemistry.orgillinois.edu This reaction allows for the extension of the side chain and the introduction of new functional groups. The outcome of cross-metathesis can be influenced by the nature of the catalyst and the reaction partner, but it provides a powerful method for creating more complex molecules from the relatively simple allyl starting material. beilstein-journals.org

Table 3: Olefin Metathesis Reactions

Reaction TypeSubstrate PrerequisiteCatalystProduct Type
Ring-Closing Metathesis (RCM) N-alkenyl-5-allylpyrrolidin-2-oneGrubbs' Catalyst (1st or 2nd Gen)Indolizidinone or related bicyclic lactam
Cross-Metathesis (CM) 5-allylpyrrolidin-2-oneGrubbs' or Hoveyda-Grubbs CatalystPyrrolidin-2-one with a modified C-5 side chain

Hydrofunctionalization Reactions (Hydroboration, Hydrosilylation, Hydrohalogenation)

The double bond of the allyl group can undergo various addition reactions to install new functional groups at the terminus of the side chain.

Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across the double bond. wikipedia.orglibretexts.orgmasterorganicchemistry.com Treatment of the allyl group with a borane (B79455) reagent (e.g., BH₃·THF or 9-BBN), followed by oxidation with hydrogen peroxide and base, yields the corresponding primary alcohol, 5-(3-hydroxypropyl)pyrrolidin-2-one. This reaction is highly regioselective and stereospecific (syn-addition). wikipedia.orgyoutube.com

Hydrosilylation involves the addition of a silicon-hydride bond across the double bond, typically catalyzed by platinum complexes like Karstedt's catalyst. scirp.org This reaction can be used to install a silyl (B83357) group, which can serve as a protecting group or a handle for further transformations.

Hydrohalogenation, the addition of a hydrogen halide (e.g., HBr, HCl) across the double bond, can proceed via two different regiochemical pathways depending on the reaction conditions. leah4sci.com In the absence of radical initiators, the reaction follows Markovnikov's rule, where the halogen adds to the more substituted carbon of the double bond, yielding 5-(2-halopropyl)pyrrolidin-2-one. masterorganicchemistry.comslideshare.net In the presence of peroxides (for HBr), the reaction proceeds via a free-radical mechanism, resulting in anti-Markovnikov addition, where the bromine adds to the terminal carbon to give 5-(3-bromopropyl)pyrrolidin-2-one. youtube.comyoutube.com

Table 4: Hydrofunctionalization of the Allyl Group

ReactionReagentsRegioselectivityProduct
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOHAnti-Markovnikov5-(3-hydroxypropyl)pyrrolidin-2-one
Hydrohalogenation HBrMarkovnikov5-(2-bromopropyl)pyrrolidin-2-one
Hydrohalogenation HBr, Peroxides (ROOR)Anti-Markovnikov5-(3-bromopropyl)pyrrolidin-2-one
Hydrosilylation R₃SiH, Pt catalystAnti-Markovnikov (typically)5-(3-trialkylsilylpropyl)pyrrolidin-2-one

Oxidation Reactions (Epoxidation, Dihydroxylation, Cleavage)

The alkene moiety of this compound is susceptible to various oxidation reactions, providing pathways to introduce new functional groups.

Epoxidation: The carbon-carbon double bond can be converted into an epoxide, a three-membered cyclic ether, using peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA). beilstein-journals.org This reaction, known as the Prilezhaev reaction, is highly effective for forming epoxides. Other methods include using hydrogen peroxide with catalysts like trifluoroacetone or manganese salts. The resulting epoxide, (S)-5-(oxiran-2-ylmethyl)pyrrolidin-2-one, is a valuable intermediate for further synthesis, as the strained ring can be opened by various nucleophiles. beilstein-journals.org

Dihydroxylation: The alkene can be converted into a vicinal diol (a glycol) through dihydroxylation. This transformation can be achieved with stereochemical control.

Syn-dihydroxylation , where both hydroxyl groups are added to the same face of the double bond, is typically accomplished using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). acs.org To reduce toxicity and cost, OsO₄ is often used in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. wikipedia.orgresearchgate.net

Anti-dihydroxylation , which adds the hydroxyl groups to opposite faces, is a two-step process. It involves initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water. acs.org

Oxidative Cleavage: The double bond of the allyl group can be completely severed through oxidative cleavage. This reaction breaks the carbon-carbon double bond and replaces it with carbon-oxygen double bonds. libretexts.org A common method is ozonolysis, where the alkene is treated with ozone (O₃) followed by a work-up step. libretexts.org A reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) yields an aldehyde, specifically (S)-2-oxo-5-(2-oxoethyl)pyrrolidine, while an oxidative work-up (e.g., with hydrogen peroxide) would yield a carboxylic acid. Stronger oxidizing agents like hot, acidic potassium permanganate will also cleave the double bond, directly forming the carboxylic acid. libretexts.org

Radical Reactions Involving the Alkene

The alkene of this compound is a receptive substrate for radical-mediated transformations. One of the most prominent examples is the thiol-ene reaction , which involves the radical addition of a thiol (R-SH) across the double bond. wikipedia.orgalfa-chemistry.com This reaction, often initiated by light or a radical initiator, proceeds via a free-radical chain mechanism to form a thioether. nih.gov The addition is typically anti-Markovnikov, meaning the sulfur atom attaches to the terminal carbon of the allyl group. wikipedia.org This "click chemistry" reaction is highly efficient and tolerant of various functional groups, making it a robust method for modification. alfa-chemistry.comnih.gov

Beyond simple addition, the alkene can participate in intramolecular radical cyclizations . If a radical is generated elsewhere on a molecule containing this moiety, it can add to the allyl group's double bond. For instance, a 5-exo-trig cyclization is a common pathway in radical chemistry, leading to the formation of five-membered rings. acs.orgnih.gov Such strategies are powerful tools for constructing complex polycyclic systems containing the pyrrolidine core. documentsdelivered.com

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

The allyl group is an excellent handle for a variety of powerful transition metal-catalyzed C-C bond-forming reactions.

Heck Reaction: The Mizoroki-Heck reaction allows for the coupling of the alkene with an unsaturated halide (e.g., an aryl or vinyl halide) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond at the terminal position of the alkene, resulting in a substituted alkene. This provides a direct method for arylating or vinylating the side chain of the pyrrolidinone. beilstein-journals.org

Alkene Metathesis: This reaction redistributes alkene fragments using catalysts based on metals like ruthenium (e.g., Grubbs' catalyst) or molybdenum. wikipedia.org For this compound, two types of metathesis are particularly relevant:

Cross-Metathesis (CM): Reaction with another alkene (R-CH=CH₂) results in the exchange of alkylidene fragments, producing a new, longer-chain alkene attached to the pyrrolidinone ring. masterorganicchemistry.com

Ring-Closing Metathesis (RCM): If a second alkene functionality is introduced elsewhere in the molecule (e.g., on the nitrogen atom), RCM can be used to form a new bicyclic ring system, with the expulsion of ethene. masterorganicchemistry.comharvard.edu

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolidine Ring

The pyrrolidin-2-one ring itself possesses distinct sites for electrophilic and nucleophilic attack.

Electrophilic Substitution: Unlike aromatic rings, the saturated carbons of the pyrrolidine ring are not susceptible to direct electrophilic substitution. Instead, electrophilic attack occurs at the α-carbon (C3) via an enolate intermediate. libretexts.org Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), removes a proton from the α-carbon to form an enolate. youtube.com This nucleophilic enolate can then react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form a new C-C bond at the C3 position. libretexts.orgyoutube.com The choice of base and reaction conditions can influence whether the kinetic or thermodynamic enolate is formed if the ring is substituted at the C3 position. youtube.com

Nucleophilic Substitution: The most electrophilic site on the pyrrolidin-2-one ring is the carbonyl carbon. This site is susceptible to nucleophilic acyl substitution . youtube.comyoutube.com Strong nucleophiles, such as hydroxide (B78521) or alkoxides in the presence of heat, can attack the carbonyl group, leading to the cleavage of the amide bond and ring-opening of the lactam. For example, hydrolysis with aqueous acid or base will yield 4-aminobutanoic acid substituted with the allyl group at the 4-position.

Additionally, the allyl group itself can undergo nucleophilic allylic substitution . In this reaction, a nucleophile can attack the carbon adjacent to the double bond, displacing a leaving group if one were present, or potentially attacking the double bond itself under certain catalytic conditions. documentsdelivered.com

Theoretical and Computational Studies on 5 Prop 2 En 1 Yl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for elucidating the fundamental properties of molecules. For 5-(prop-2-en-1-yl)pyrrolidin-2-one, these methods can provide insights into its three-dimensional structure, conformational preferences, and intrinsic reactivity.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is primarily dictated by the puckering of the five-membered pyrrolidinone ring and the orientation of the allyl substituent. The pyrrolidinone ring is not planar and can adopt various envelope and twisted conformations. A comprehensive conformational analysis would involve systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.

A potential energy surface (PES) maps the energy of a molecule as a function of its geometric parameters. For this compound, a simplified PES could be constructed by varying the dihedral angles associated with the bond connecting the allyl group to the pyrrolidinone ring and a key dihedral angle within the ring itself. The minima on this surface would correspond to the most stable conformations of the molecule. While specific data for this compound is not available, studies on similar pyrrolidine (B122466) derivatives suggest that the energy differences between various ring conformations can be subtle, often within a few kcal/mol.

Table 1: Illustrative Conformational Analysis Data for a Generic 5-Substituted Pyrrolidin-2-one

ConformerDihedral Angle 1 (°)Dihedral Angle 2 (°)Relative Energy (kcal/mol)
A601800.0
B-601800.2
C180601.5
D180-601.8

This table is illustrative and does not represent actual calculated data for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to have significant contributions from the lone pair of the nitrogen atom and the π-system of the allyl group's double bond. The LUMO is likely to be a π* orbital associated with the carbonyl group of the lactam ring. The precise energies and spatial distributions of these orbitals would be determined through quantum chemical calculations, such as Density Functional Theory (DFT).

Table 2: Illustrative FMO Data for a Pyrrolidinone Derivative

OrbitalEnergy (eV)Description
HOMO-6.5Primarily located on the nitrogen and allyl π-system
LUMO1.2Primarily a π* orbital on the carbonyl group
HOMO-LUMO Gap7.7Indicates high kinetic stability

This table is illustrative and does not represent actual calculated data for this compound.

Reaction Mechanism Elucidation via Transition State Calculations

The allyl group in this compound introduces potential sites for various chemical reactions, such as electrophilic addition to the double bond or reactions involving the allylic protons. Transition state calculations are crucial for understanding the mechanisms of these reactions by identifying the high-energy transition state structures that connect reactants to products.

For instance, the mechanism of an electrophilic addition of an acid (H-X) to the double bond could be elucidated. Computational methods can map out the reaction pathway, including the formation of a carbocation intermediate and the subsequent nucleophilic attack. The calculated activation energies for different possible pathways would reveal the most likely reaction mechanism. While no specific studies on this reaction for this compound are published, research on similar allylic systems provides a framework for such investigations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into processes that are not accessible through static quantum chemical calculations.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of this compound can be significantly influenced by the surrounding solvent. MD simulations can model the explicit interactions between the solute and solvent molecules, revealing how different solvent environments (e.g., polar protic, polar aprotic, nonpolar) affect the conformational equilibrium.

In a polar solvent like water, it is expected that conformations exposing the polar lactam group to the solvent would be favored. The formation of hydrogen bonds between the N-H and C=O groups of the lactam and water molecules would be a key stabilizing interaction. In a nonpolar solvent, intramolecular interactions might play a more significant role in determining the preferred conformation. MD simulations can quantify these effects by analyzing parameters such as radial distribution functions and hydrogen bond lifetimes.

In Silico Interaction Studies with Macromolecular Targets

The pyrrolidinone scaffold is a common motif in many biologically active compounds, and it is plausible that this compound could interact with various macromolecular targets, such as enzymes or receptors. nih.govnih.gov In silico docking studies are a primary tool for predicting the binding mode and affinity of a small molecule to a protein's binding site.

A typical docking study would involve generating a three-dimensional model of this compound and then computationally "docking" it into the active site of a target protein. The docking algorithm would explore various orientations and conformations of the ligand within the binding pocket and score them based on a scoring function that estimates the binding affinity. For instance, studies on other pyrrolidinone derivatives have shown interactions with enzymes like acetylcholinesterase, where the lactam oxygen can act as a hydrogen bond acceptor. nih.gov

Table 3: Illustrative Docking Results for a Pyrrolidinone Derivative with a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol)-7.2
Key Interacting ResiduesTYR 84, SER 122, PHE 288
Types of InteractionsHydrogen bond with SER 122, π-π stacking with TYR 84

This table is illustrative and does not represent actual calculated data for this compound.

Following docking, molecular dynamics simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding mode over time. These simulations can reveal dynamic changes in the protein and ligand conformations upon binding and provide a more detailed understanding of the intermolecular interactions.

Prediction of Structure-Activity Relationships (SAR) through Computational Approaches

For a compound like this compound, a computational SAR study would theoretically involve:

Conformational Analysis: Identifying the most stable three-dimensional shapes (conformations) of the molecule. The flexibility of the prop-2-en-1-yl (allyl) group would be a key focus, as its spatial orientation can significantly influence how the molecule interacts with a biological receptor.

Pharmacophore Modeling: Defining the essential steric and electronic features required for biological activity. This would involve identifying hydrogen bond donors and acceptors, hydrophobic regions, and the spatial arrangement of the allyl group relative to the pyrrolidinone core.

Molecular Docking: Simulating the interaction of the various conformations of this compound with the binding site of a target protein. This would help in predicting the preferred binding mode and the strength of the interaction.

Without experimental data on the biological activity of this compound, any computational SAR study remains purely theoretical.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Currently, there are no published QSAR models specifically developed for derivatives of this compound.

The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. For derivatives of this compound, this would involve synthesizing a library of analogs with modifications at various positions, such as on the pyrrolidinone ring or the allyl group, and then testing their activity in a relevant biological assay.

A hypothetical QSAR study on derivatives of this compound would involve the following steps:

Data Set Preparation: A series of derivatives would be synthesized, and their biological activities (e.g., IC50 values) would be measured.

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activities.

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques.

An illustrative example of the type of data that would be used in a QSAR study is presented in the table below. Please note that the values in this table are hypothetical and are for demonstration purposes only, as no such study has been published for this compound derivatives.

Hypothetical Data for QSAR Modeling of this compound Derivatives

Compound Biological Activity (IC50, µM) LogP Molecular Weight ( g/mol ) Polar Surface Area (Ų)
Derivative 1 10.5 1.2 150.2 45.3
Derivative 2 5.2 1.5 164.2 45.3
Derivative 3 25.8 0.8 148.2 50.1
Derivative 4 8.1 1.3 155.2 42.1

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Analysis of 5 Prop 2 En 1 Yl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, providing unparalleled insight into the molecular framework.

1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and fundamental data regarding the chemical environment of the hydrogen and carbon atoms within the molecule. uobasrah.edu.iqslideshare.net The ¹H NMR spectrum provides information on the number of different types of protons, their chemical shifts, and their coupling patterns, which reveals adjacent proton relationships. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, with its chemical shift indicating its electronic environment. libretexts.org

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify spin systems and trace the connectivity of protons within the molecule. sdsu.eduuvic.ca

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, providing a clear map of C-H one-bond connections. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in piecing together the carbon skeleton by showing correlations between protons and carbons that are two or three bonds apart. sdsu.educolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule.

A hypothetical ¹H and ¹³C NMR data table for 5-(prop-2-en-1-yl)pyrrolidin-2-one is presented below based on known chemical shift ranges for similar structural motifs. chemicalbook.comchemicalbook.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom No. ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity J-coupling (Hz) COSY Correlations HSQC Correlation HMBC Correlations
1 - 175.0 - - - - H-3, H-4, H-5
2 2.10-2.30 30.0 m - H-3, H-4 C-2 C-1, C-4
3 1.80-2.00 25.0 m - H-2, H-4 C-3 C-1, C-5
4 3.80-3.90 55.0 m - H-2, H-3, H-6 C-4 C-2, C-5, C-1'
5 2.40-2.50 40.0 m - H-4, H-1' C-5 C-3, C-4, C-1', C-2'
1' 5.70-5.80 135.0 ddt - H-5, H-2'a, H-2'b C-1' C-5, C-2'
2'a 5.05-5.15 117.0 d - H-1' C-2' C-1'
2'b 5.15-5.25 117.0 d - H-1' C-2' C-1'

Note: This is a hypothetical data table. Actual chemical shifts and coupling constants may vary.

Advanced NMR for Dynamic and Supramolecular Studies

While not commonly reported for this specific compound, advanced NMR techniques could be employed to study dynamic processes such as conformational changes or restricted bond rotations. Variable temperature (VT) NMR experiments, for instance, could reveal information about the energy barriers associated with such dynamic phenomena. Furthermore, should this molecule participate in supramolecular assemblies, specialized NMR techniques could elucidate the nature of intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is critical for determining the exact molecular formula of a compound. By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₁₁NO), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. uab.edunih.gov This technique provides valuable information about the connectivity of the molecule by revealing characteristic fragmentation pathways. researchgate.net For this compound, key fragmentations would likely involve the loss of the allyl group, cleavage of the pyrrolidinone ring, and other characteristic losses.

Table 2: Predicted MS/MS Fragmentation for this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
126.0968 [M+H]⁺ 85.0651 C₃H₅ (allyl radical) Protonated 2-pyrrolidinone (B116388)
126.0968 [M+H]⁺ 98.0600 CO Protonated 5-allyl-1-pyrroline
126.0968 [M+H]⁺ 68.0500 C₃H₅NO Allyl cation

Note: The m/z values are based on the monoisotopic masses of the most abundant isotopes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uobasrah.edu.iq The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying the presence of specific functional groups.

For this compound, the key functional groups to be identified are the amide (lactam) and the alkene.

IR Spectroscopy : The IR spectrum is expected to show a strong absorption band for the C=O stretch of the lactam, typically in the range of 1650-1700 cm⁻¹. The N-H stretch of the secondary amide will appear as a broad band around 3200-3400 cm⁻¹. The C=C stretch of the allyl group will be observed around 1640-1680 cm⁻¹, and the =C-H stretching vibrations will be seen above 3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibration of the allyl group would be expected to show a strong signal in the Raman spectrum. The C=O stretch would also be visible, though potentially weaker than in the IR spectrum.

Table 3: Characteristic IR and Raman Bands for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Amide (Lactam) N-H Stretch 3200-3400 (broad) 3200-3400
Amide (Lactam) C=O Stretch 1650-1700 (strong) 1650-1700
Alkene =C-H Stretch 3010-3095 3010-3095
Alkene C=C Stretch 1640-1680 1640-1680 (strong)

Note: These are general ranges and the exact frequencies will depend on the specific molecular environment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unequivocal proof of connectivity, configuration, and conformation, which is vital for understanding the molecule's properties. For a chiral molecule like this compound, X-ray crystallography can unambiguously establish its absolute configuration when a suitable single crystal is obtained. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a detailed map of electron density, and thus the atomic positions within the crystal lattice.

While the specific crystal structure of this compound is not readily found in published literature, analysis of related pyrrolidinone derivatives demonstrates the power of this technique. For instance, the crystal structures of various N-substituted and C-substituted pyrrolidinones have been determined, revealing key details about their molecular geometry and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov The absolute configuration of a related compound, 3-chloro-3-methyl-1-phenylpyrrolidin-2-one, was unambiguously confirmed by X-ray diffraction. acs.org

Illustrative Crystallographic Data for a Related Pyrrolidinone Derivative

Below is a table showcasing typical crystallographic data that would be obtained for a compound like this compound, based on data from a structurally related pyrrolidine (B122466) derivative. tandfonline.com

ParameterValue
Empirical Formula C15H21BN2O2
Formula Weight 272.15
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 10.123(2) Åb = 11.456(2) Åc = 13.567(3) Åβ = 109.45(3)°
Volume 1482.1(5) ų
Z (molecules per unit cell) 4

This data is representative of a related pyrrolidine derivative and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is an indispensable tool in the analysis of this compound, enabling its separation from reaction mixtures, purification to a high degree, and the assessment of its chemical and enantiomeric purity. The choice of chromatographic technique depends on the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It offers high resolution and sensitivity, making it ideal for purity assessment and quantification. In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases.

For pyrrolidinone derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. Detection is often achieved using a UV detector, as the lactam chromophore absorbs UV light. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification, while the peak area is proportional to the concentration.

Representative HPLC Conditions for Analysis of a Pyrrolidinone Analog

The following table outlines typical HPLC parameters that could be adapted for the analysis of this compound, based on methods used for similar compounds. acs.org

ParameterCondition
Column Chiral stationary phase (e.g., Chiralpak AD-H)
Mobile Phase Hexane/Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

These conditions are illustrative and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that this compound has a relatively low molecular weight, it is amenable to GC analysis. In GC, the sample is vaporized and injected into the head of a chromatographic column. A carrier gas, such as helium or nitrogen, then transports the vaporized sample through the column, which contains a stationary phase coated on its inner walls. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

GC is particularly useful for monitoring reaction progress and assessing the purity of starting materials and products. The use of a flame ionization detector (FID) provides high sensitivity for organic compounds. For more detailed structural information, GC can be coupled with mass spectrometry (GC-MS), allowing for the identification of unknown impurities. Research on the synthesis of 2-substituted pyrrolidines has utilized GC to determine reaction yields. acs.orgresearchgate.net

Typical GC Parameters for the Analysis of a Related Pyrrolidinone

The table below provides an example of GC conditions that could be used for the analysis of this compound, based on established methods for similar compounds. researchgate.netnih.gov

ParameterCondition
Column Capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, ramp to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

These parameters are for illustrative purposes and would need to be optimized for the specific compound.

Since this compound possesses a stereocenter at the C5 position, it exists as a pair of enantiomers. Distinguishing between and quantifying the relative amounts of these enantiomers is crucial, as they can have different biological activities. Chiral chromatography is the most effective method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Both chiral HPLC and chiral GC can be used to determine the enantiomeric excess (ee) of a sample. In chiral HPLC, the CSP is typically a polysaccharide derivative coated on a silica (B1680970) support. In chiral GC, the CSP is often a cyclodextrin (B1172386) derivative. The choice between HPLC and GC depends on the compound's volatility and the availability of suitable chiral columns. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The development of chiral N-heterocycles has relied on chiral chromatography to determine enantiomeric excesses of up to >99.5%. acs.orgnih.gov

Illustrative Chiral HPLC Conditions for Enantiomeric Separation of a Pyrrolidinone Analog

The following table provides an example of chiral HPLC conditions that could be applied to the enantiomeric separation of this compound. acs.org

ParameterCondition
Column Chiralpak IC
Mobile Phase Hexane/Isopropanol (80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature 35 °C

These conditions are representative and would require optimization for the specific enantiomers of this compound.

Exploration of Pre Clinical Biological Activities and Molecular Mechanisms of 5 Prop 2 En 1 Yl Pyrrolidin 2 One and Its Derivatives

Enzyme Inhibition/Activation Profiling (In vitro assays)

Derivatives of pyrrolidin-2,5-dione have been investigated as potential inhibitors of key enzymes involved in inflammatory pathways. Specifically, a series of N-substituted pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) in vitro. ebi.ac.uk Certain compounds within this series demonstrated inhibitory activity in the low micromolar to submicromolar range, with a notable selectivity for COX-2 over COX-1. ebi.ac.uk For instance, one of the most potent compounds exhibited a half-maximal inhibitory concentration (IC₅₀) value of 0.98 µM for COX-2, with a selectivity index of 31.5. ebi.ac.uk

In the context of infectious diseases, derivatives of 3-bulky substituted pyrrolidine-2,5-dione have been explored as potential inhibitors of InhA, a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. core.ac.uk Additionally, polyhydroxylated pyrrolidine (B122466) derivatives have shown promise as inhibitors of glycosidase and aldose reductase, enzymes implicated in diabetes. nih.gov One such derivative exhibited 57% inhibition against aldose reductase 2 (ALR2) in an in vitro model. nih.gov

Furthermore, some pyrrolidinone derivatives have been synthesized and studied for their inhibitory activity against the autotaxin enzyme. nih.gov In a separate line of research, quinoline-based hybrids incorporating a pyrrolidinone-related benzothiazole (B30560) moiety have been identified as potent α-glucosidase inhibitors, with one of the most active compounds displaying non-competitive inhibition with a Ki value of 38.2 µM. nih.gov

Table 1: In Vitro Enzyme Inhibition by Pyrrolidinone Derivatives

Derivative ClassTarget EnzymeKey Findings
N-substituted pyrrolidine-2,5-dionesCOX-2IC₅₀ = 0.98 µM for the most potent compound, with 31.5-fold selectivity over COX-1. ebi.ac.uk
3-bulky substituted pyrrolidine-2,5-dionesInhA (M. tuberculosis)Identified as potential inhibitors. core.ac.uk
Polyhydroxylated pyrrolidinesAldose Reductase 2 (ALR2)57% inhibition by a lead compound. nih.gov
Quinoline linked benzothiazole hybridsα-glucosidaseNon-competitive inhibition with a Ki of 38.2 µM for the most active compound. nih.gov

Receptor Binding and Ligand-Target Interaction Studies (In vitro)

The versatility of the pyrrolidinone scaffold extends to its ability to interact with various receptors. For example, derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide have been synthesized and evaluated for their binding affinity to dopamine (B1211576) D(2)-like receptors. nih.gov One particular derivative, 2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo nih.govwikipedia.orgcyclohepta[b]pyrrole-3-carboxamide, demonstrated potent affinity for D(2)-like receptors. nih.gov

In the realm of serotonergic systems, 5-methoxy-N,N-tetramethylenetryptamine (5-MeO-pyr-T), a tryptamine (B22526) derivative featuring a pyrrolidine ring, has been shown to be a highly potent serotonin (B10506) 5-HT₁ₐ receptor agonist. wikipedia.org It exhibits significantly greater selectivity for the 5-HT₁ₐ receptor over the 5-HT₂ₐ receptor. wikipedia.org Specifically, it displayed an affinity (Kᵢ) of 0.577 nM and an activational potency (EC₅₀) of 2.40 nM at the 5-HT₁ₐ receptor. wikipedia.org

Furthermore, research into noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor has led to the discovery of 1,3,5-triaryl-1H-pyridin-2-one derivatives. nih.gov One such compound, perampanel, which incorporates a pyridone ring, showed potent activity in an in vitro AMPA-induced Ca²⁺ influx assay with an IC₅₀ of 60 nM. nih.gov

Table 2: Receptor Binding Affinity of Pyrrolidinone-Related Derivatives

DerivativeTarget ReceptorBinding Affinity/Potency
2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo nih.govwikipedia.orgcyclohepta[b]pyrrole-3-carboxamideDopamine D(2)-likePotent affinity. nih.gov
5-methoxy-N,N-tetramethylenetryptamine (5-MeO-pyr-T)Serotonin 5-HT₁ₐKᵢ = 0.577 nM; EC₅₀ = 2.40 nM. wikipedia.org
PerampanelAMPAIC₅₀ = 60 nM (in Ca²⁺ influx assay). nih.gov

Modulatory Effects on Cellular Signaling Pathways (Cell-based mechanistic studies)

The biological effects of pyrrolidinone derivatives are often underpinned by their ability to modulate key cellular signaling pathways. For instance, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3) induced by Toll-like receptor (TLR) agonists. nih.gov This compound was also found to suppress the expression of downstream inflammatory mediators like cyclooxygenase-2 and inducible nitric oxide synthase. nih.gov These findings suggest that MNP can modulate both the myeloid differentiation primary response 88 (MyD88)-dependent and the TIR-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathways of TLRs. nih.gov

Signaling studies on tirzepatide, a GIP analogue that is a linear polypeptide of 39 amino acids, indicate that it mimics the actions of natural GIP at the GIP receptor. wikipedia.org At the GLP-1 receptor, tirzepatide demonstrates a bias towards cAMP generation rather than β-arrestin recruitment, a mechanism that is thought to enhance insulin (B600854) secretion. wikipedia.org

Antimicrobial and Antifungal Efficacy (In vitro screening)

The pyrrolidinone core is a recurring motif in compounds with antimicrobial and antifungal properties. nih.gov A number of pyrrolidin-2-one derivatives have demonstrated antibacterial activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, Staphylococcus epidermis, and Klebsiella sp. researchgate.net For example, sulfonylamino pyrrolidine derivatives have been evaluated for their antibacterial activity, with one compound containing two nitrophenyl groups showing a minimum inhibitory concentration (MIC) of 3.11 μg/mL against S. aureus. nih.gov

In the realm of antifungal research, metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide have shown significant activity against fungal species like Aspergillus niger and Candida albicans, whereas the ligand alone was inactive. nih.gov Notably, a copper(II) complex of this derivative was found to be more active than the nickel(II) and cobalt(II) complexes. nih.gov Furthermore, spirooxindole pyrrolidine-linked indole (B1671886) and imidazole (B134444) heterocyclic hybrids have been designed, with one compound exhibiting potent antifungal activity against clinically isolated fungal strains, including a MIC of 4 μg/mL against C. albicans. nih.gov Derivatives of 2,5-pyrrolidinedione have also shown promising antifungal activity against C. albicans, with some compounds exhibiting MIC values as low as 0.125 µM. uobasrah.edu.iq

Table 3: Antimicrobial and Antifungal Activity of Pyrrolidinone Derivatives

Derivative ClassTarget OrganismActivity/Key Findings
Sulfonylamino pyrrolidinesStaphylococcus aureusMIC = 3.11 μg/mL for a lead compound. nih.gov
Spirooxindole pyrrolidine hybridsCandida albicansMIC = 4 μg/mL for a lead compound. nih.gov
2,5-Pyrrolidinedione derivativesCandida albicansMIC values as low as 0.125 µM. uobasrah.edu.iq
Copper(II) complex of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamideAspergillus niger, Candida albicansSignificant antifungal activity. nih.gov

Antiproliferative Activity in Select Cell Lines (In vitro models)

The antiproliferative potential of pyrrolidinone derivatives has been explored in various cancer cell lines. nih.gov For instance, a series of 5-oxopyrrolidine derivatives were synthesized and tested for their in vitro anticancer activity, with some compounds bearing 5-nitrothiophene substituents showing potent activity against A549 lung cancer cells. nih.gov Another study on pyrrolidine-derived compounds demonstrated antiproliferative effects on the DLD-1 colon cancer cell line. researchgate.net

Derivatives of 2,5-pyrrolidinedione have also been a focus of anticancer research. uobasrah.edu.iq Novel succinimide-maleimide derivatives were synthesized and evaluated for their activity against the MCF-7 breast cancer cell line. uobasrah.edu.iq Two compounds, in particular, showed high potential with IC₅₀ values of 1.496 and 1.831 µM, which were lower than that of the positive control, cisplatin (B142131) (IC₅₀ = 3.653 µM). uobasrah.edu.iq In a separate study, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated significant antiproliferative activity against the A549 lung cancer cell line with an IC₅₀ of 14.4 µg/mL and against the HUVEC cell line with an IC₅₀ of 5.6 µg/mL. nih.govnih.govresearchgate.net

Table 4: In Vitro Antiproliferative Activity of Pyrrolidinone Derivatives

Derivative ClassCell LineIC₅₀ Value
5-Oxopyrrolidine derivatives (with 5-nitrothiophene)A549 (Lung Cancer)Potent activity observed. nih.gov
2,5-Pyrrolidinedione derivativesMCF-7 (Breast Cancer)1.496 µM and 1.831 µM for lead compounds. uobasrah.edu.iq
5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideA549 (Lung Cancer)14.4 µg/mL. nih.govnih.govresearchgate.net
5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideHUVEC5.6 µg/mL. nih.govnih.govresearchgate.net

Mechanistic Studies on Specific Biological Pathways

Delving deeper into the mechanisms of action, studies have sought to elucidate how pyrrolidinone derivatives exert their biological effects. The anti-inflammatory properties of N-substituted pyrrolidine-2,5-dione derivatives have been linked to their ability to inhibit key enzymes in the arachidonic acid cascade, namely COX-1, COX-2, and 5-LOX. ebi.ac.uk The selectivity of certain compounds for COX-2 is a significant finding, as it suggests a potential for reduced gastrointestinal side effects compared to non-selective COX inhibitors. ebi.ac.uk

In the context of cancer, the antiproliferative activity of some 2,5-pyrrolidinedione derivatives against MCF-7 cells has been associated with the induction of apoptosis. uobasrah.edu.iq Ethidium bromide/acridine orange (EB/AO) staining and apoptosis analysis revealed that these compounds could induce late apoptosis in cancer cells. uobasrah.edu.iq Furthermore, these compounds were found to influence the production of reactive oxygen species (ROS), suggesting that their anticancer effects may be mediated, at least in part, through the modulation of cellular redox status. uobasrah.edu.iq The anti-angiogenic activity of 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide is another important mechanistic aspect, with an IC₅₀ of 15.4 µg/mL in a rat aorta model, potentially linked to its free radical scavenging capacity. nih.gov

In Silico Screening and Virtual Ligand Design for Target Identification

Computational approaches, such as in silico screening and molecular docking, have become invaluable tools for identifying potential molecular targets of novel compounds and for designing new derivatives with enhanced activity. mdpi.comresearchgate.netsemanticscholar.org For example, in silico molecular docking studies were used to investigate the interaction of the anti-Aspergillus compound, 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO), with selected antifungal drug target enzymes. nih.gov The results showed that DMBPO had the minimum binding energy with 14-alpha-sterol demethylase (cyp51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov This suggests that the antifungal activity of DMBPO may be mediated through the inhibition of this enzyme. nih.gov

In another study, an in silico approach was employed to identify potential inhibitors of the SDS22 protein, a regulator of protein phosphatase 1. orientjchem.org Out of 100 plant-based compounds screened, several were identified with good binding energies, suggesting their potential to modulate the activity of this protein. orientjchem.org Similarly, docking simulations have been used to support the observed selectivity of certain pyrrolidine-2,5-dione derivatives for COX-2 over COX-1, with the selective inhibitors showing significant interactions with amino acid residues in the secondary pocket of the COX-2 enzyme. ebi.ac.uk These computational studies provide valuable insights into the structure-activity relationships of pyrrolidinone derivatives and guide the rational design of new and more potent therapeutic agents.

Derivatization and Analogue Synthesis of 5 Prop 2 En 1 Yl Pyrrolidin 2 One for Enhanced Functional Properties

Systematic Modification of the Prop-2-en-1-yl Side Chain for SAR Exploration

The prop-2-en-1-yl (allyl) group at the 5-position of the pyrrolidin-2-one ring is a prime target for systematic modification to probe the structure-activity relationships (SAR) of this class of compounds. The double bond and the allylic position offer versatile handles for a variety of chemical transformations.

Table 1: Representative Modifications of the Prop-2-en-1-yl Side Chain

Modification TypeReagents and ConditionsResulting Functional GroupPotential for SAR Exploration
Hydrogenation H₂, Pd/CPropyl groupInvestigating the role of unsaturation
Hydrohalogenation HBr, AcOH2-Bromopropyl groupIntroduction of a leaving group for further substitution
Epoxidation m-CPBAOxiranylmethyl groupIntroduction of a reactive electrophilic site
Hydroxylation OsO₄, NMO2,3-Dihydroxypropyl groupEnhancing polarity and hydrogen bonding potential
Metathesis Grubbs' catalyst, various olefinsSubstituted alkenyl groupsElongation and diversification of the side chain

Detailed research findings indicate that the nature of the substituent at the 5-position can significantly influence the biological activity of pyrrolidin-2-one derivatives. For instance, in other classes of heterocyclic compounds, the introduction of aromatic or heteroaromatic rings via the side chain has been shown to enhance binding affinity to various biological targets. While specific SAR studies on 5-(prop-2-en-1-yl)pyrrolidin-2-one are not extensively documented, the principles of bioisosteric replacement and functional group manipulation are broadly applicable. The exploration of different chain lengths, the introduction of polar functional groups, and the incorporation of rigid structural elements are common strategies in medicinal chemistry to optimize the therapeutic profile of a lead compound. nih.gov

Functionalization of the Pyrrolidin-2-one Ring at Various Positions

Beyond the side chain, the pyrrolidin-2-one ring itself provides multiple sites for functionalization, allowing for a comprehensive exploration of the chemical space around the core scaffold.

N-Alkylation/N-Arylation: The nitrogen atom of the lactam can be readily alkylated or arylated to introduce a wide range of substituents. This position is often crucial for modulating properties such as solubility, metabolic stability, and receptor interactions.

α-Carbon Functionalization (C3 and C4 positions): The carbons adjacent to the carbonyl group (C3) and the nitrogen (C5) are susceptible to various C-H functionalization reactions. rsc.org For instance, α-arylation of pyrrolidines has been achieved using quinone monoacetals as oxidizing agents. rsc.org While direct application to this compound needs specific investigation, these methods offer potential pathways to novel derivatives.

Carbonyl Group Modification: The lactam carbonyl can be reduced to the corresponding amine, converting the pyrrolidin-2-one to a pyrrolidine (B122466). This transformation significantly alters the electronic and steric properties of the molecule, leading to a different class of compounds with potentially distinct biological activities.

Selective synthesis methods for pyrrolidin-2-ones from piperidine (B6355638) derivatives have been reported, highlighting the chemical versatility of this ring system. nih.gov

Synthesis of Prodrugs and Bioconjugates Utilizing the this compound Scaffold

The development of prodrugs is a well-established strategy to improve the pharmacokinetic properties of a drug candidate. nih.gov The this compound scaffold can be incorporated into prodrug designs in several ways:

N-Acyloxymethyl Prodrugs: The lactam nitrogen can be derivatized with an acyloxymethyl group, which can be enzymatically cleaved in vivo to release the active parent compound.

Side-Chain Linked Prodrugs: The terminal double bond of the prop-2-en-1-yl group can be functionalized with a promoiety that is cleaved under specific physiological conditions. For example, linking a hydrophilic moiety can enhance water solubility.

Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a protein or antibody, is another strategy to enhance targeting and efficacy. The allyl group of this compound can serve as a handle for click chemistry reactions, such as thiol-ene coupling, to attach it to targeting ligands.

Construction of Dimerized and Oligomeric Structures Incorporating the Pyrrolidin-2-one Unit

Dimerization and oligomerization can lead to molecules with novel pharmacological profiles, potentially through multivalent binding to biological targets. Research on related pyrrolidine systems has shown that dimerization can occur through various mechanisms. acs.orgacs.org For this compound, potential dimerization strategies could involve:

Olefin Metathesis: The terminal double bonds of two molecules can be coupled using a Grubbs' catalyst to form a dimer with a central double bond.

Linkage at the Nitrogen: Two pyrrolidin-2-one units can be linked at their nitrogen atoms via a flexible or rigid linker.

The synthesis of substituted 3-pyrrolin-2-ones has demonstrated the formation of homochiral dimers in the crystal lattice through hydrogen bonding. rsc.org

Design and Synthesis of Conformationally Restricted Analogues

Restricting the conformational flexibility of a molecule can lock it into a bioactive conformation, leading to increased potency and selectivity. For this compound, conformational restriction can be achieved by incorporating the allyl side chain into a new ring system.

Table 2: Strategies for Conformational Restriction

StrategySynthetic ApproachResulting Structure
Ring-Closing Metathesis (RCM) Introduction of a second double bond on the pyrrolidinone ring followed by RCMBicyclic lactam
Intramolecular Cycloaddition [4+2] or [2+2] cycloaddition involving the allyl groupFused or bridged ring systems
Alkylation followed by Cyclization Alkylation at the C3 position with a suitable electrophile followed by intramolecular cyclization with the allyl groupBicyclic pyrrolidinone

The synthesis of conformationally restricted analogues of other bioactive molecules has been shown to be a successful strategy for improving their pharmacological properties. researchgate.netnih.govnih.gov For example, incorporating the flexible side chain of a muscarinic agent into a five-membered ring led to compounds with altered affinity and efficacy. nih.gov

Applications of 5 Prop 2 En 1 Yl Pyrrolidin 2 One in Specialized Chemical and Material Science Contexts

Role as a Chiral Building Block and Intermediate in Asymmetric Synthesis

The pyrrolidine (B122466) ring is a fundamental structural motif present in a vast array of natural products and synthetic compounds with significant biological activity. nih.gov Chiral substituted pyrrolidines, such as 5-(prop-2-en-1-yl)pyrrolidin-2-one, are crucial as versatile building blocks in asymmetric synthesis, enabling the construction of complex, enantiopure molecules. nih.govresearchgate.net

Various synthetic methods have been developed to access substituted pyrrolidines and pyrrolidin-2-ones. nih.govrsc.org These methods include multi-component reactions, cycloadditions, and ring-opening reactions of precursor molecules like donor-acceptor cyclopropanes. nih.govrsc.orgmdpi.comgoogle.com The development of straightforward synthetic routes to pharmacologically important 1,5-substituted pyrrolidin-2-ones highlights the ongoing interest in this class of compounds. google.com The presence of the allyl group in this compound offers a reactive handle for further chemical transformations, such as cross-metathesis, hydroformylation, or oxidation, allowing for the introduction of diverse functional groups and the elaboration of the carbon skeleton. This dual functionality—a chiral core and a modifiable side chain—makes it a powerful tool for diversity-oriented synthesis, aiming to create libraries of complex molecules for biological screening.

Incorporation into Polymeric Materials and Copolymers as a Monomer

The parent compound, 2-pyrrolidone, is the monomer for poly-2-pyrrolidone, also known as Nylon-4, a polyamide with properties suitable for textiles, films, and other shaped articles. sigmaaldrich.com The polymerization is typically an anionic ring-opening polymerization initiated by strong bases. sigmaaldrich.com

While direct studies on the homopolymerization or copolymerization of this compound are not widely documented in the reviewed literature, the molecule possesses two distinct polymerizable groups: the lactam ring and the terminal allyl group.

Ring-Opening Polymerization: The pyrrolidinone ring can potentially undergo anionic ring-opening polymerization, similar to its parent compound, to yield a polyamide backbone. The allyl group at the 5-position would remain as a pendant group along the polymer chain. Such functional polymers could be used for post-polymerization modification, where the allyl groups serve as sites for grafting other molecules or for cross-linking the polymer chains.

Allyl Group Polymerization: The prop-2-en-1-yl (allyl) group is a well-known monomer for radical polymerization, although it is generally less reactive than vinyl monomers. This functionality would allow for the incorporation of the pyrrolidinone moiety into polymer chains via chain-growth mechanisms. This could be used to create copolymers where the pyrrolidinone unit imparts specific properties, such as hydrophilicity, polarity, and hydrogen-bonding capabilities, to the resulting material.

The synthesis of energetic polymers based on N-glycidyl-5-aminotetrazole demonstrates how heterocyclic monomers can be incorporated into polymer backbones to confer specific properties. nih.gov By analogy, the incorporation of the 5-allyl-pyrrolidin-2-one monomer could be used to develop novel functional materials with tailored characteristics.

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of chemical systems based on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination. bohrium.com The structure of this compound contains key functional groups that make it a candidate for participation in self-assembly and the formation of supramolecular structures.

The lactam unit is a classic hydrogen-bonding motif, containing both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of predictable, directional intermolecular hydrogen bonds, which are a primary driving force for self-assembly. Pyrrolidinone-containing molecules can form well-ordered structures, such as tapes or sheets, in the solid state or in solution.

Furthermore, the pyrrolidinone scaffold has been incorporated into more complex systems like metallo-supramolecular polymers. For example, benzodipyrrolidone has been used as a building block to create polymers that self-assemble in the presence of metal ions like ruthenium(II). bohrium.com While specific research on the supramolecular behavior of this compound is limited, its inherent functionalities suggest potential. The allyl group could also play a role, either by participating in host-guest interactions within a larger assembly or by acting as a reactive site that can be used to "lock" a self-assembled structure in place via subsequent polymerization. The self-assembly of double hydrophilic block copolymers containing poly(N-vinylpyrrolidone) further illustrates the ability of the pyrrolidone moiety to influence aggregation behavior in aqueous solutions.

Applications in Agrochemical Research and Development

The pyrrolidinone scaffold is a recognized pharmacophore in medicinal chemistry and has also been extensively investigated in agrochemical research. Several classes of pyrrolidinone and related derivatives have shown potent herbicidal activity. nih.govresearchgate.net

Research has shown that derivatives of pyrrolidine-2,4-dione, which share the core lactam ring, can act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD inhibitors are an important class of herbicides. The mechanism often involves the chelation of an iron(II) cofactor in the enzyme's active site by a tricarbonyl methane-like structure, a feature present in many herbicidal pyrrolidine-2,4-diones.

More recently, a new class of herbicides based on aryl pyrrolidinone anilides has been discovered. These compounds, such as tetflupyrolimet, act by inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway. nih.gov This represents the first new herbicidal mode of action to be identified in several decades, highlighting the continued potential of the pyrrolidinone scaffold for discovering novel agrochemicals. nih.gov Studies on various substituted pyrrolidinone derivatives have explored the structure-activity relationships that govern their herbicidal efficacy against different weed species. researchgate.net

The table below summarizes findings on the herbicidal activity of various pyrrolidinone derivatives, indicating the potential for this class of compounds in agriculture.

Compound Class Target/Mechanism of Action Observed Activity Reference
Aryl Pyrrolidinone AnilidesDihydroorotate Dehydrogenase (DHODH) InhibitionEffective against a spectrum of weeds; new mode of action. nih.gov
1-Alkyl-3-(α-hydroxybenzylidene)pyrrolidine-2,4-diones4-Hydroxyphenylpyruvate Dioxygenase (HPPD) InhibitionHigh herbicidal activity against annual dicotyledonous and monocotyledonous plants.
Pyrrolidine-2,4-dione DerivativesInhibition of Plant GrowthSelective inhibition between monocotyledons and dicotyledons.
1-Arylalkyl-3-pyrrolin-2-one DerivativesPhotosynthesis Inhibition (PSII)High activity against various weeds, including Echinochloa oryzicola. researchgate.net

While specific data on the herbicidal activity of this compound is not available in the cited literature, its core structure is analogous to these active compounds, making it a viable candidate for synthesis and screening in agrochemical discovery programs.

Catalytic Applications as a Ligand or Organocatalyst Scaffold

In the field of asymmetric catalysis, chiral pyrrolidine-based structures have become exceptionally important, serving as the foundation for a wide range of highly effective organocatalysts. nih.govresearchgate.net These catalysts are prized for their ability to promote chemical reactions in an enantioselective manner, often with high efficiency and under environmentally benign, metal-free conditions. nih.gov

The pyrrolidine scaffold, derived from natural sources like proline, is considered a "privileged" structure in catalysis. Simple modifications to this scaffold can lead to significant changes in physicochemical properties and reactivity, allowing for the fine-tuning of a catalyst for a specific transformation. researchgate.net Pyrrolidine-based catalysts are particularly well-known for their role in enamine and iminium ion catalysis, which are powerful strategies for the asymmetric functionalization of carbonyl compounds.

Examples of reactions catalyzed by pyrrolidine-based organocatalysts include:

Aldol (B89426) Reactions: Catalysts incorporating a pyrrolidinone scaffold have been successfully used to promote asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction. nih.gov

Michael Additions: Chiral spiro-pyrrolidine silyl (B83357) ethers have been designed as organocatalysts for asymmetric Michael additions, achieving excellent enantioselectivity (up to 99% ee) in the formation of all-carbon quaternary centers.

Annulations: Pyrrolidinone-based synthons have been used in organocatalytic divergent annulation reactions to create complex spirocyclic architectures.

The 5-allyl group on this compound could be used to immobilize the catalytic unit onto a solid support, facilitating catalyst recovery and reuse—a key consideration for industrial applications. researchgate.net Alternatively, the allyl group could be part of a bidentate or tridentate ligand system, where it coordinates to a metal center in conjunction with another donor atom from the pyrrolidinone structure or a linked moiety.

Catalyst Type Reaction Catalyzed Key Findings Reference
Dipeptide-2-pyrrolidinone HybridsAsymmetric Aldol ReactionShowed interesting catalytic activity in both organic and aqueous media. nih.gov
Chiral Spiro-pyrrolidine Silyl EtherAsymmetric Michael AdditionAfforded products with all-carbon quaternary centers in high yield and enantioselectivity.
Pyrrolidinone-based MBH CarbonatesDivergent AnnulationsEnabled selective access to distinct spirocyclic architectures through catalyst control.
cis-2,5-disubstituted PyrrolidinesMichael AdditionExcellent yield and enantioselectivity for the addition of nitromethane (B149229) to α,β-unsaturated aldehydes.

Challenges and Future Research Directions for 5 Prop 2 En 1 Yl Pyrrolidin 2 One

Development of Highly Efficient and Atom-Economical Synthetic Routes

One promising approach involves the catalytic C-H activation of the pyrrolidinone ring followed by allylation. This would circumvent the need for pre-functionalized starting materials. Another avenue for exploration is the use of one-pot reactions, which can significantly improve efficiency by reducing the number of isolation and purification steps. sci-hub.se For instance, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines has been demonstrated to be an efficient method. organic-chemistry.org The development of novel catalytic systems, potentially involving earth-abundant metals, could also lead to more cost-effective and environmentally friendly synthetic processes.

Potential Synthetic Strategy Advantages Challenges to Overcome
Catalytic C-H AllylationHigh atom economy, fewer steps.Regioselectivity, catalyst stability and cost.
One-Pot Cyclization/AllylationIncreased efficiency, reduced waste.Compatibility of reagents and conditions.
Ring-Closing MetathesisAccess to diverse analogs.Catalyst sensitivity, availability of precursors.
Biocatalytic ApproachesHigh stereoselectivity, mild conditions.Enzyme discovery and engineering.

Deeper Elucidation of Molecular Mechanisms in Biological Systems (Pre-clinical)

The pyrrolidinone core is a well-established pharmacophore found in a range of psychoactive nootropic agents, such as piracetam (B1677957) and aniracetam. nuph.edu.ua These compounds are known to modulate brain function, and while the precise mechanisms are still under investigation, they are thought to influence neurotransmitter systems and neuronal plasticity. Given this precedent, a crucial area of future research is the preclinical investigation of 5-(prop-2-en-1-yl)pyrrolidin-2-one to understand its potential biological activities and molecular mechanisms.

Initial preclinical studies should aim to characterize the compound's pharmacokinetic and pharmacodynamic profiles. Investigating its ability to cross the blood-brain barrier will be a critical first step. Subsequently, in vitro and in vivo models can be employed to explore its effects on neuronal cells and animal behavior. Techniques such as receptor binding assays and electrophysiological studies could reveal interactions with specific molecular targets within the central nervous system. For example, some pyrrolidinone derivatives have been shown to act as agonists of muscarinic acetylcholine (B1216132) receptors. nuph.edu.ua

Exploration of Novel and Niche Applications in Emerging Technologies

The unique chemical structure of this compound, particularly the presence of the reactive allyl group, makes it an attractive candidate for applications in emerging technologies beyond the pharmaceutical realm. iupac.orgunicri.org The allyl group can readily participate in polymerization reactions, opening the door to the creation of novel polymers with tailored properties. These polymers could find use in areas such as advanced coatings, hydrogels for biomedical applications, or as functional additives in materials science.

Furthermore, the pyrrolidinone moiety itself can impart desirable characteristics such as polarity and hydrogen-bonding capabilities, which can influence the physical and chemical properties of the resulting materials. Research in this area could focus on copolymerization with other monomers to create materials with a wide range of functionalities. The potential for this compound in the development of "smart" materials that respond to external stimuli is another exciting avenue for exploration.

Advanced Computational Modeling for Predictive Research and Lead Optimization

Advanced computational modeling presents a powerful tool for accelerating the research and development of this compound and its derivatives. researchgate.netfrontiersin.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the biological activity of novel analogs, helping to prioritize synthetic efforts. nih.gov Molecular docking simulations can provide insights into the potential binding modes of the compound with various biological targets, guiding the design of more potent and selective molecules. nih.govnih.gov

Molecular dynamics simulations can further be used to study the dynamic behavior of the compound and its interactions with biological macromolecules, offering a more comprehensive understanding of its mechanism of action. nih.gov In the context of materials science, computational modeling can be used to predict the properties of polymers derived from this compound, aiding in the design of materials with specific performance characteristics.

Computational Method Application in Research Potential Outcome
Molecular DockingPredicting binding to biological targets.Identification of potential therapeutic targets.
QSAR ModelingPredicting biological activity of derivatives.Prioritization of synthetic candidates.
Molecular DynamicsSimulating compound-target interactions.Understanding of molecular mechanisms.
Density Functional TheoryPredicting polymer properties.Design of novel materials.

Sustainable Synthesis and Biocatalytic Approaches

In line with the growing emphasis on green chemistry, future research should prioritize the development of sustainable synthetic methods for this compound. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a particularly promising approach. rsc.org Enzymes can exhibit high levels of stereoselectivity and operate under mild conditions, reducing the environmental impact of chemical synthesis. The directed evolution of enzymes could be employed to develop biocatalysts specifically tailored for the synthesis of this compound and its derivatives. iupac.org The development of such biocatalytic routes would not only be more sustainable but could also provide access to chiral analogs of the compound with unique biological properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(prop-2-en-1-yl)pyrrolidin-2-one, and how are intermediates characterized?

  • Methodological Answer : A key route involves alkylation of pyrrolidin-2-one with allyl halides or via cross-coupling reactions. For example, 5-(2-methyl-2-propenyl)pyrrolidin-2-one was synthesized using tert-butyllithium and allyl reagents in anhydrous ether, followed by purification via column chromatography . Characterization typically employs 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity and IR spectroscopy to verify lactam carbonyl stretches (~1700 cm1^{-1}) .

Q. How can NMR spectroscopy resolve structural ambiguities in pyrrolidinone derivatives?

  • Methodological Answer : 1H^1H-NMR is critical for identifying allyl protons (δ 5.0–5.8 ppm, multiplet) and lactam NH (δ 6.5–7.0 ppm, broad). 13C^{13}C-NMR distinguishes the carbonyl carbon (δ ~175 ppm) and allylic carbons (δ ~115–135 ppm). For example, in 5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one, 2D COSY and DEPT experiments confirmed substituent positioning .

Q. What solvents and conditions optimize cyclization reactions for pyrrolidinone derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., MeCN, DMF) at 80–100°C are effective. Base-assisted cyclization (e.g., K2_2CO3_3) promotes intramolecular nucleophilic attack, as seen in the synthesis of 3,5-diaryl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones . Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane).

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths and angles. For example, in 5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one, SCXRD revealed a planar lactam ring (torsion angle <5°) and C=O bond length of 1.22 Å . Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. What strategies address conflicting spectroscopic data during structural elucidation?

  • Methodological Answer : Combine multiple techniques:

  • HRMS validates molecular formula (e.g., [M+H]+^+ at m/z 140.1 for C7_7H9_9NO).
  • DEPT-135 NMR distinguishes CH3_3, CH2_2, and CH groups.
  • IR confirms absence/presence of unexpected functional groups (e.g., oxidation byproducts). Contradictions between NMR and X-ray data may require reevaluating crystal packing vs. solution-state conformers .

Q. How can computational chemistry predict reactivity in this compound derivatives?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for allyl group reactions. For example, Fukui indices identify nucleophilic sites at the lactam oxygen and allyl β-carbon. MD simulations (AMBER) predict solvent effects on reaction pathways .

Experimental Design & Optimization

Q. What catalytic systems enhance enantioselective synthesis of substituted pyrrolidinones?

  • Methodological Answer : Chiral Lewis acids (e.g., (R)-BINAP-Cu complexes) induce asymmetry during allylation. In a model reaction, 80% ee was achieved using 10 mol% catalyst in THF at −20°C . Optimization via DoE (Design of Experiments) varies temperature, catalyst loading, and solvent polarity.

Q. How do steric and electronic effects influence the regioselectivity of pyrrolidinone alkylation?

  • Methodological Answer : Bulky substituents (e.g., trityl groups) direct alkylation to the less hindered nitrogen. Electronic effects are probed via Hammett plots: electron-withdrawing groups (e.g., −NO2_2) on the allyl reagent reduce reaction rates (ρ = +1.2) .

Key Challenges & Solutions

  • Challenge : Low yield in allylation due to competing polymerization.
    Solution : Use radical inhibitors (e.g., BHT) and anhydrous conditions .
  • Challenge : Crystallization difficulties for SCXRD.
    Solution : Vapor diffusion with hexane/ethyl acetate (1:3) promotes crystal growth .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.